molecular formula C11H14O2S B1597834 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid CAS No. 590355-40-1

5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Cat. No. B1597834
CAS RN: 590355-40-1
M. Wt: 210.29 g/mol
InChI Key: NBTMCDUVHSBKQZ-UHFFFAOYSA-N
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Description

“5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of derivatives of “5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid” involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate to produce oxobutanamide derivatives . The reactivity of these products towards some chemical reagents was studied to afford new heterocyclic derivatives .


Molecular Structure Analysis

The molecular formula of “5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid” is C11H14O2S . The molecular weight of the compound is 210.29 .


Chemical Reactions Analysis

The reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate results in the formation of oxobutanamide derivatives . These products exhibit reactivity towards some chemical reagents, leading to the formation of new heterocyclic derivatives .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action of “5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid” is not explicitly mentioned in the sources, it is noted that some of the synthesized compounds exhibit high inhibitory effects towards three human tumor cell lines .

Future Directions

The future directions for the research and development of “5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid” and its derivatives could involve further exploration of their cytotoxicity against various human tumor cell lines . The comparison between the activity of the newly synthesized thiophene derivatives towards tumor and normal cell lines will direct future research towards the synthesis of effective anticancer agents .

properties

IUPAC Name

5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h6-7H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTMCDUVHSBKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388194
Record name 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

590355-40-1
Record name 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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